![molecular formula C16H23FN2O2 B3818628 N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide](/img/structure/B3818628.png)
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide
Overview
Description
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A exerts its anti-inflammatory effects through the inhibition of the transcription factor NF-κB, which is a key regulator of inflammatory responses. By inhibiting NF-κB, N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer cells, N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A induces apoptosis by activating the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A has been shown to have a good safety profile in preclinical studies. It is orally bioavailable and has a half-life of approximately 3 hours in rats. In vitro studies have shown that N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A is metabolized by CYP3A4 and CYP2D6 enzymes. N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A has also been shown to have a low potential for drug-drug interactions.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A in lab experiments is its specificity for NF-κB inhibition. This allows for the selective targeting of inflammatory pathways without affecting other cellular processes. However, one limitation of using N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research and development of N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A. One direction is to optimize the synthesis process to increase the yield and purity of N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A. Another direction is to investigate the potential use of N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A in combination therapy with other anti-inflammatory or anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A in clinical trials.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in preclinical models for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide A has also been tested for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-[(1-hydroxycyclohexyl)methylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12-5-6-13(17)14(9-12)19-15(20)10-18-11-16(21)7-3-2-4-8-16/h5-6,9,18,21H,2-4,7-8,10-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUGXCJYUZUVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CNCC2(CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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